N-(3-butoxyphenyl)-3-methyl-4-nitrobenzamide
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Overview
Description
N-(3-butoxyphenyl)-3-methyl-4-nitrobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a butoxy group attached to a phenyl ring, which is further connected to a benzamide structure with a nitro group at the fourth position and a methyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-butoxyphenyl)-3-methyl-4-nitrobenzamide typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 3-methylbenzoic acid, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the fourth position.
Amidation: The resulting 3-methyl-4-nitrobenzoic acid is then converted to its corresponding acid chloride using thionyl chloride. This acid chloride is subsequently reacted with 3-butoxyaniline to form the desired benzamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in N-(3-butoxyphenyl)-3-methyl-4-nitrobenzamide can undergo reduction to form the corresponding amine. This reaction typically uses reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The butoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions. Common reagents for this reaction include alkoxides in the presence of a suitable solvent.
Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Sodium alkoxide in an alcohol solvent.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Major Products:
Reduction: N-(3-butoxyphenyl)-3-methyl-4-aminobenzamide.
Substitution: Various N-(3-alkoxyphenyl)-3-methyl-4-nitrobenzamides.
Hydrolysis: 3-methyl-4-nitrobenzoic acid and 3-butoxyaniline.
Scientific Research Applications
Chemistry: N-(3-butoxyphenyl)-3-methyl-4-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology and Medicine: This compound has potential applications in medicinal chemistry as a scaffold for the development of new drugs. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the materials science field, this compound can be used in the development of novel polymers and coatings. Its functional groups allow for cross-linking and modification, leading to materials with desirable properties.
Mechanism of Action
The mechanism of action of N-(3-butoxyphenyl)-3-methyl-4-nitrobenzamide depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with specific enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
N-(3-butoxyphenyl)-3-methyl-4-aminobenzamide: This compound is similar but has an amino group instead of a nitro group, which may alter its biological activity and chemical reactivity.
N-(3-butoxyphenyl)-3-methyl-4-chlorobenzamide:
Uniqueness: N-(3-butoxyphenyl)-3-methyl-4-nitrobenzamide is unique due to the presence of both a nitro group and a butoxy group on the benzamide scaffold. This combination of functional groups provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in chemistry and biology.
Properties
IUPAC Name |
N-(3-butoxyphenyl)-3-methyl-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-3-4-10-24-16-7-5-6-15(12-16)19-18(21)14-8-9-17(20(22)23)13(2)11-14/h5-9,11-12H,3-4,10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUWMEVEBRARMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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